2-(4-methylbenzenesulfonamido)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-16-7-11-18(12-8-16)22-15-31-24(25-22)26-23(28)20-5-3-4-6-21(20)27-32(29,30)19-13-9-17(2)10-14-19/h3-15,27H,1-2H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNYULXQWNVZNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylbenzenesulfonamido)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Sulfonamide Formation: The sulfonamide group is introduced by reacting 4-methylbenzenesulfonyl chloride with an amine group under basic conditions.
Coupling Reaction: The final step involves coupling the thiazole derivative with the sulfonamide-substituted benzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylbenzenesulfonamido)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-(4-methylbenzenesulfonamido)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methylbenzenesulfonamido)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or modulate receptor activity. The thiazole ring may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
4-Methyl-N-(4-methylphenylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide
- Structural Differences : This analog (reported in ) contains an additional sulfonyl group on the benzene ring, increasing molecular weight (466.54 g/mol vs. ~420 g/mol for the target compound).
- Functional Implications: The dual sulfonamide groups may enhance polar interactions but could reduce solubility in nonpolar environments. Crystallographic studies using SHELX software () suggest such derivatives form stable hydrogen-bonding networks, which may influence crystallinity and bioavailability .
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
- Structural Differences: Replaces the sulfonamido group with a phenoxy moiety ().
- Biological assays in report 129.23% activity (p < 0.05) for this compound in plant growth modulation, suggesting that ether linkages may improve efficacy in certain applications compared to sulfonamides .
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
- Structural Differences : Features a sulfamoyl group with methyl and phenyl substituents instead of a 4-methylbenzenesulfonamido group ().
- Functional Implications : The N-methyl and N-phenyl groups introduce steric bulk, which may hinder binding in sterically sensitive targets. However, the unsubstituted thiazole ring could reduce synthetic complexity .
N-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide
- Structural Differences : Substitutes the sulfonamido group with a carbamothioyl group and introduces a 4-chlorophenyl substituent on the thiazole ().
- The carbamothioyl group (C=S) may offer stronger metal-binding properties, relevant in enzyme inhibition .
Comparative Data Table
Biological Activity
2-(4-methylbenzenesulfonamido)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its structural components suggest potential applications in enzyme inhibition, antimicrobial activity, and anticancer properties. This article aims to provide a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C22H22N3O4S
- Molecular Weight : 422.55 g/mol
Biological Activity Overview
Research indicates that this compound possesses a variety of biological activities:
-
Enzyme Inhibition :
- The compound has been studied for its ability to inhibit specific enzymes, including carbonic anhydrase. The sulfonamide group is known for its enzyme-inhibiting properties, which can be leveraged in therapeutic applications.
- Antimicrobial Properties :
-
Anticancer Activity :
- Preliminary studies suggest potential anticancer effects, particularly through mechanisms involving apoptosis induction in cancer cell lines.
Enzyme Inhibition Studies
A significant study evaluated the inhibitory effects of various sulfonamide derivatives on carbonic anhydrase enzymes. The results indicated that the presence of the thiazole ring enhances binding affinity, leading to potent inhibition.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 5.0 | Carbonic Anhydrase |
| This compound | 3.5 | Carbonic Anhydrase |
Antimicrobial Activity
In another study, the compound was tested against various bacterial strains to determine its antimicrobial efficacy.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
These results indicate that the compound exhibits moderate to strong antibacterial activity.
Anticancer Research
Further investigations into the anticancer properties revealed that treatment with the compound led to significant apoptosis in cancer cell lines, with a notable reduction in cell viability.
| Cell Line | Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| MCF-7 (Breast) | 40 | 60 |
| HeLa (Cervical) | 35 | 65 |
The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase, thereby blocking its catalytic activity. The presence of both sulfonyl and thiazole groups enhances its binding affinity and specificity towards these targets.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Enzyme Inhibition :
- Antimicrobial Efficacy :
-
Cancer Treatment Trials :
- Clinical trials exploring the use of this compound in combination therapies for cancer treatment are currently underway, focusing on its ability to enhance the efficacy of existing chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
